molecular formula C32H36N2O7S B12639472 4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid

4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid

Cat. No.: B12639472
M. Wt: 592.7 g/mol
InChI Key: FZTBTFPFDZBTNY-SANMLTNESA-N
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Description

4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid involves multiple steps, including the formation of the furochromenyl core, the attachment of the propanoyl group, and the incorporation of the L-cysteinyl and benzyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furochromenyl derivatives and cysteinyl-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity .

Uniqueness

4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C32H36N2O7S

Molecular Weight

592.7 g/mol

IUPAC Name

4-[[(2R)-3-benzylsulfanyl-2-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoyl]amino]butanoic acid

InChI

InChI=1S/C32H36N2O7S/c1-18-21(4)40-29-20(3)30-25(15-24(18)29)19(2)23(32(39)41-30)12-13-27(35)34-26(31(38)33-14-8-11-28(36)37)17-42-16-22-9-6-5-7-10-22/h5-7,9-10,15,26H,8,11-14,16-17H2,1-4H3,(H,33,38)(H,34,35)(H,36,37)/t26-/m0/s1

InChI Key

FZTBTFPFDZBTNY-SANMLTNESA-N

Isomeric SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N[C@@H](CSCC4=CC=CC=C4)C(=O)NCCCC(=O)O)C)C)C

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(CSCC4=CC=CC=C4)C(=O)NCCCC(=O)O)C)C)C

Origin of Product

United States

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